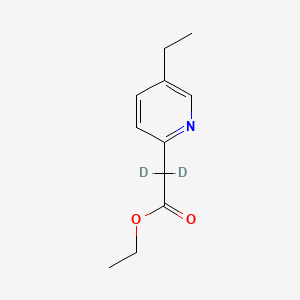

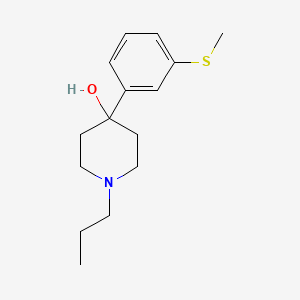

![molecular formula C9H8N6 B563148 3-Hydrazino-s-triazolo[3,4-a]phthalazine CAS No. 21517-17-9](/img/structure/B563148.png)

3-Hydrazino-s-triazolo[3,4-a]phthalazine

描述

3-Hydrazino-s-triazolo[3,4-a]phthalazine is a heterocyclic compound with a molecular formula of C₉H₈N₆ and a molecular weight of 200.20 g/mol . This compound is characterized by the presence of a hydrazinyl group attached to a triazolo-phthalazine framework. It is primarily used in research settings, particularly in the fields of medicinal chemistry and pharmacology.

作用机制

- The affected pathways are not fully elucidated. However, researchers have explored its potential in the context of cancer and trypanosomal infections .

Biochemical Pathways

Its potential lies in oncology and infectious diseases, but more studies are needed to unlock its clinical significance . 🌟

生化分析

Biochemical Properties

3-Hydrazino-s-triazolo[3,4-a]phthalazine plays a significant role in biochemical reactions, particularly in the context of proteomics research . This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes, thereby influencing cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecules, leading to changes in their activity and function. For example, this compound has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with a melting point of over 207°C . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to minimize adverse effects while maximizing the compound’s biochemical activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that may have distinct biochemical activities. Additionally, this compound can influence the levels of key metabolites, such as nucleotides and amino acids, by modulating the activity of metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments. The localization and accumulation of this compound can be influenced by factors such as the expression levels of transporters and the presence of binding proteins that facilitate its intracellular transport .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization of this compound can enhance its ability to influence gene expression by interacting with transcription factors and other nuclear proteins .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazino-s-triazolo[3,4-a]phthalazine typically involves the cyclization of appropriate hydrazine derivatives with phthalazine precursors. One common method includes the reaction of 2-hydrazinylphthalazine with triazole derivatives under reflux conditions in ethanol . The reaction is usually carried out at elevated temperatures (around 85°C) to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

化学反应分析

Types of Reactions

3-Hydrazino-s-triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted triazolo-phthalazines, depending on the specific reaction conditions and reagents used .

科学研究应用

3-Hydrazino-s-triazolo[3,4-a]phthalazine has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for designing novel anticancer and antimicrobial agents.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Pharmacology: It serves as a lead compound for developing drugs targeting specific molecular pathways, such as c-Met/VEGFR-2 kinases.

相似化合物的比较

Similar Compounds

1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but with a pyrazine ring instead of a phthalazine ring.

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Contains a thiadiazine ring fused with a triazole ring.

1,2,4-Triazolo[4,3-c]quinazoline: Features a quinazoline ring fused with a triazole ring.

Uniqueness

3-Hydrazino-s-triazolo[3,4-a]phthalazine is unique due to its specific hydrazinyl substitution, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit multiple kinases makes it a valuable compound in the development of multi-targeted therapies for cancer .

属性

IUPAC Name |

[1,2,4]triazolo[3,4-a]phthalazin-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-12-9-14-13-8-7-4-2-1-3-6(7)5-11-15(8)9/h1-5H,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOSGDFHNWDFLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN3C2=NN=C3NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652599 | |

| Record name | 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21517-17-9 | |

| Record name | 3-Hydrazinyl[1,2,4]triazolo[3,4-a]phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

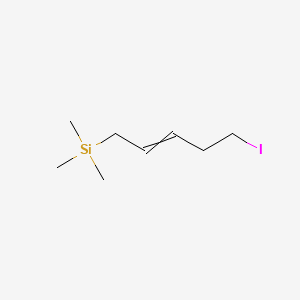

![4-[2-(5-Ethyl-2-pyridinyl)-d4-ethoxy]benzaldehyde](/img/structure/B563068.png)

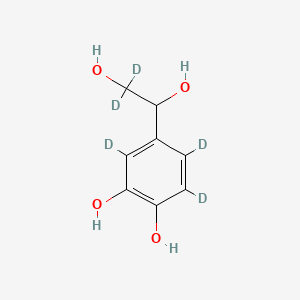

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

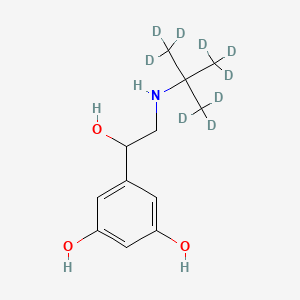

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)

![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)